6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one
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Overview
Description
6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-chloro-3-methylpyridine with a suitable reagent to form the naphthyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups on the naphthyridine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized naphthyridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,7-naphthyridin-1(2H)-one: Lacks the chlorine atom, which might affect its reactivity and biological activity.
6-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
Uniqueness
6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-3-2-6-4-8(10)11-5-7(6)9(12)13/h2-5H,1H3 |
InChI Key |
LCIWOSZXIOTZFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=NC=C2C1=O)Cl |
Origin of Product |
United States |
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